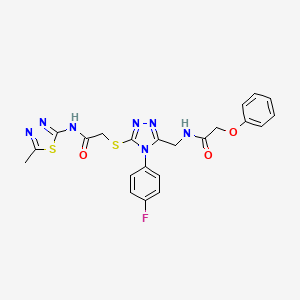
1-Methyl-4-(prop-2-en-1-yloxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing two nitrogen atoms in adjacent positions within the ring. Phthalazines are known for their significant biological activities and pharmacological properties
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine is VEGFR-2, a receptor involved in angiogenesis . This receptor plays a crucial role in the growth and development of new blood vessels, which is a key process in the progression of diseases such as cancer .
Mode of Action
This compound: interacts with its target, VEGFR-2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in the growth and spread of cancer cells .
Biochemical Pathways
The inhibition of VEGFR-2 by This compound affects several biochemical pathways. Primarily, it disrupts the VEGF signaling pathway, which is responsible for the proliferation and migration of endothelial cells, leading to angiogenesis . By inhibiting this pathway, the compound can effectively reduce the formation of new blood vessels, thereby limiting the supply of nutrients to cancer cells .
Pharmacokinetics
The ADME properties of This compound Similar phthalazine derivatives have been reported to show good admet profiles . This suggests that This compound may also have favorable absorption, distribution, metabolism, and excretion properties, contributing to its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of angiogenesis. By blocking the activity of VEGFR-2, the compound prevents the formation of new blood vessels. This can lead to a reduction in tumor growth and metastasis, as the cancer cells are deprived of the nutrients they need to proliferate .
Preparation Methods
The synthesis of 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-methylphthalazine with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(prop-2-en-1-yloxy)phthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the phthalazine ring, often using halogenating agents or nucleophiles. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other phthalazine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits biological activities, making it a candidate for further research in drug development and biochemical studies.
Comparison with Similar Compounds
1-Methyl-4-(prop-2-en-1-yloxy)phthalazine can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor inhibitor with potential anticancer properties.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
These compounds share the phthalazine core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-methyl-4-prop-2-enoxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-8-15-12-11-7-5-4-6-10(11)9(2)13-14-12/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKIYGSBBMQHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)
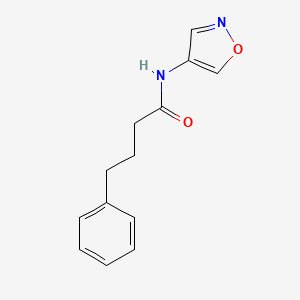
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
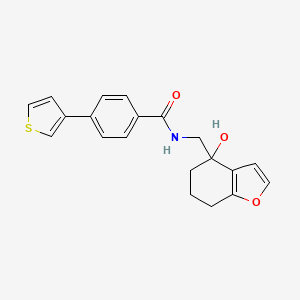
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
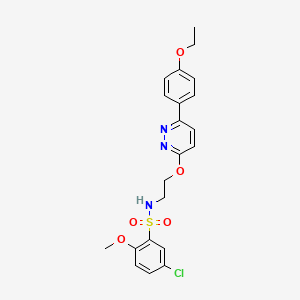
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)

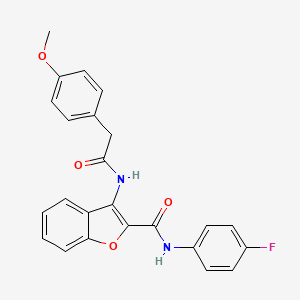
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)
